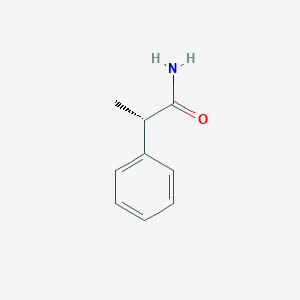

(2s)-2-Phenylpropanamide

Vue d'ensemble

Description

Synthesis Analysis

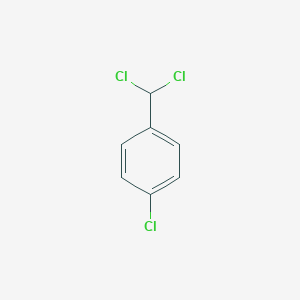

The synthesis of (2S)-2-Phenylpropanamide and its derivatives often involves intricate chemical processes that result in compounds with specific molecular structures and properties. One such example is the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, characterized by X-ray diffraction, IR, ^1H and ^13C NMR, and UV–Vis spectra. This compound's molecular structure was optimized using hybrid-DFT methods, showing strong agreement with experimentally measured values (Demir et al., 2016).

Molecular Structure Analysis

Molecular structure analysis using techniques like X-ray diffraction and DFT calculations provides deep insights into the compound's geometry, vibrational frequencies, and chemical shifts. The molecular structure of synthesized compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide demonstrates the precision of these analytical methods in determining molecular configurations and the impact of substituents on molecular stability and properties (Demir et al., 2016).

Chemical Reactions and Properties

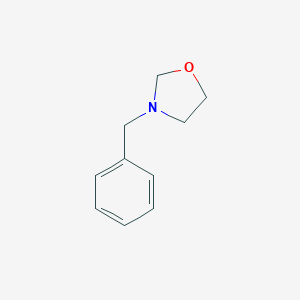

Chemoselective reactions of derivatives of (2S)-2-Phenylpropanamide, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles have been studied, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. These reactions highlight the compound's versatility in synthetic chemistry and the potential for creating a wide range of chemical entities with diverse biological activities (Hajji et al., 2002).

Physical Properties Analysis

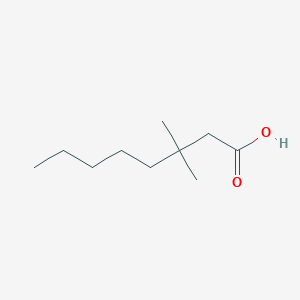

The physical properties of (2S)-2-Phenylpropanamide derivatives, including solubility, melting points, and molecular weight, are crucial for their application in various fields. These properties are determined through comprehensive analyses and have significant implications for the compound's functionality in different chemical and physical contexts.

Chemical Properties Analysis

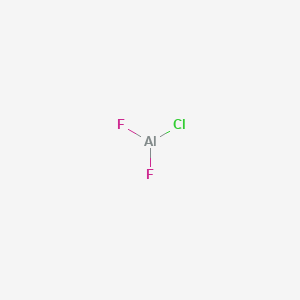

The chemical properties of (2S)-2-Phenylpropanamide and its derivatives, such as reactivity, stability, and interaction with other chemical species, are foundational to their utility in synthesis and material science. Studies on compounds like 2-chloro-N-phenylpropanamide reveal complex reactions with LiAlH4, leading to the formation of N-propylaniline and N-isopropylaniline, showcasing the compound's reactive versatility (Vilhelmsen et al., 2008).

Applications De Recherche Scientifique

Chemoselective Reactions and Synthesis of Chiral Compounds : (2S)-2-Phenylpropanamide derivatives have been used in chemoselective reactions to synthesize hexahydro-4-pyrimidinones and oxazolidines, which are useful in medicinal chemistry (Hajji et al., 2002).

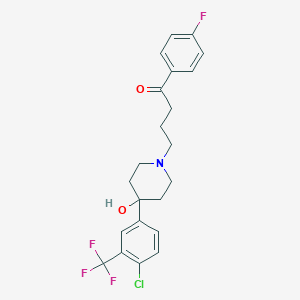

Synthesis and Biological Activity of Stereoisomers : The synthesis and analysis of diastereomeric and enantiomeric forms of derivatives of (2S)-2-Phenylpropanamide, like cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, have shown significant biological activities, particularly in binding and pharmacological assays (Brine et al., 1995).

Structural and Spectral Analysis : Studies on derivatives of (2S)-2-Phenylpropanamide, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have included detailed structural analysis using X-ray diffraction and various spectral techniques. These studies contribute to the understanding of the molecular properties important for pharmaceutical applications (Demir et al., 2016).

Antifungal Peptide Design : Computational methods have been employed to study antifungal tripeptides derived from (2S)-2-Phenylpropanamide. These studies include the prediction of pKa values and bioactivity scores, aiding in the design of effective antifungal drugs (Flores-Holguín et al., 2019).

Synthesis of Mannich Base Derivatives : Research has been conducted on the synthesis of Mannich base derivatives of (2S)-2-Phenylpropanamide and their antimicrobial activities. This indicates potential applications in developing new antibacterial and antifungal agents (Idhayadhulla et al., 2014).

Analgesic Properties : Studies on derivatives of (2S)-2-Phenylpropanamide have shown significant analgesic properties, indicating their potential use in pain management and the development of new analgesic drugs (van Bever et al., 1974).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZZSWAOPDYVLH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s)-2-Phenylpropanamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)